molecular formula C11H15N B097234 Cypenamine CAS No. 15301-54-9

Cypenamine

Cat. No.: B097234
CAS No.: 15301-54-9
M. Wt: 161.24 g/mol
InChI Key: VNGYTYNUZHDMPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cypenamine, also known as 2-phenylcyclopentan-1-amine, is a psychostimulant research compound initially developed in the 1940s by the William S. Merrell Chemical Company . While early investigations explored its potential as an antihypertensive agent, subsequent research has focused on its stimulant properties . Its primary research value lies in its mechanism of action, which is associated with the stimulation of the central nervous system through the release of catecholamines, specifically norepinephrine and dopamine . This action classifies it as a dopamine and norepinephrine releasing agent (DRA and NRA, respectively) . Chemically, it is a homolog of tranylcypromine and shares a structural similarity with fencamfamine . The active ingredient in research contexts is the racemic mixture of (±)- trans -2-phenylcyclopentan-1-amine . For researchers requiring enantiopure material, the kinetic resolution of the racemic mixture using Lipase B from Candida antarctica (CAL-B) has been demonstrated as an effective method to achieve high enantiomeric excess . Scalable synthetic routes, such as the hydrogenation of 2-phenylcyclopenten-1-amine, have also been established . This product is intended for research and forensic applications only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-phenylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGYTYNUZHDMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40546452
Record name 2-Phenylcyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15301-54-9, 6604-06-4
Record name Cypenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15301-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cypenamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylcyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylcyclopentan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1R,2S)-2-phenylcyclopentan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYPENAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP9115827H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Conditions and Mechanism

  • Substrate : 2-Phenylcyclopenten-1-amine

  • Catalyst : 5% Pd/C (0.1 equiv)

  • Reagents : H₂ (1–3 atm), ammonium bicarbonate (1.5 equiv)

  • Solvent : Ethanol/water (9:1 v/v)

  • Temperature : 25°C

  • Time : 12–24 hours

The reaction proceeds via selective saturation of the cyclopentene ring’s double bond, yielding racemic trans-cypenamine as the major product. Ammonium bicarbonate mitigates side reactions by maintaining a mildly basic pH, preventing undesired N-oxidation or decomposition.

Performance Metrics

ParameterValue
Yield90%
Purity (HPLC)>98%
StereoselectivityRacemic trans isomer

This method is favored for its scalability and high yield, though it requires specialized equipment for hydrogen gas handling.

Enzymatic Kinetic Resolution of Racemic Mixtures

Enantiomerically pure this compound is critical for pharmacological studies, as the trans-(1R,2S) isomer exhibits superior bioactivity. Lipase B from Candida antarctica (CALB) enables the kinetic resolution of racemic trans-2-phenylcyclopentan-1-amine via enantioselective acylation.

Reaction Design

  • Substrate : (±)-trans-2-Phenylcyclopentan-1-amine

  • Enzyme : CALB (10 mg/mmol substrate)

  • Acylating Agent : Vinyl acetate (2.0 equiv)

  • Solvent : tert-Butyl methyl ether (TBME)

  • Temperature : 30°C

  • Time : 6.5 hours

CALB selectively acetylates the (1R,2S)-enantiomer, leaving the (1S,2R)-enantiomer unreacted. The products are separated via column chromatography, yielding both enantiomers in high optical purity.

Stereochemical Outcomes

Parameter(1R,2S)-Isomer(1S,2R)-Isomer
Conversion48%52%
Enantiomeric Excess99% ee85% ee

This method achieves exceptional enantioselectivity but suffers from moderate conversion rates, necessitating recycling of unreacted enantiomers for industrial viability.

Palladium-Catalyzed Ring-Opening of Azabicyclic Olefins

A convergent synthesis route involves the palladium-catalyzed ring-opening of azabicyclic olefins with aryl halides. This method constructs the cyclopentane core while introducing the phenyl group in a single step.

Reaction Optimization

  • Substrate : Azabicyclo[2.2.1]hept-5-ene

  • Aryl Halide : Iodobenzene (1.2 equiv)

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : BINAP (10 mol%)

  • Base : Cs₂CO₃ (2.0 equiv)

  • Solvent : Toluene

  • Temperature : 110°C

  • Time : 24 hours

The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by insertion into the olefin and reductive elimination to form the cyclopentane ring.

Efficiency and Limitations

ParameterValue
Yield75–80%
Diastereomeric Ratio3:1 (trans:cis)

While this method offers modularity for derivative synthesis, the diastereoselectivity remains suboptimal, requiring additional purification steps.

Comparative Analysis of Synthesis Methods

Yield and Scalability

MethodYieldScalabilityStereoselectivity
Pd-Catalyzed Hydrogenation90%HighLow (racemic)
Enzymatic Resolution48%*ModerateHigh (99% ee)
Pd-Catalyzed Ring-Opening75–80%ModerateModerate (3:1 dr)

*Conversion for one enantiomer.

Industrial Applicability

  • Hydrogenation : Preferred for bulk production due to high yields and simplicity.

  • Enzymatic Resolution : Ideal for pharmaceutical-grade material requiring enantiopurity.

  • Ring-Opening : Useful for synthesizing structural analogs but limited by cost and selectivity.

Chemical Reactions Analysis

Cypenamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.

    Reduction: Reduction reactions can be performed to modify the compound’s structure.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by others.

Common reagents and conditions used in these reactions include standard oxidizing and reducing agents, as well as catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

Cypenamine's applications can be categorized into several key areas:

1. Chemistry

  • This compound is utilized in studies focused on psychostimulant drugs and their chemical properties. Its reactivity and synthesis pathways are of particular interest to chemists seeking to develop new compounds with similar structures.

2. Biology

  • Research on this compound aims to understand its effects on biological systems. It acts as a reuptake inhibitor for dopamine and norepinephrine, increasing their levels in the synaptic cleft. This mechanism makes this compound valuable for preclinical studies investigating neurotransmitter systems and their roles in various brain processes .

3. Medicine

  • Although this compound has not undergone extensive clinical trials, its structure and effects are studied to explore potential therapeutic applications. Its similarity to established psychostimulants suggests it may have comparable effects, although detailed pharmacological profiles remain under-researched .

4. Industry

  • This compound is primarily used in research settings with no significant industrial applications reported. Its potential for developing new compounds remains a topic of interest within the pharmaceutical industry.

Case Studies and Research Findings

While extensive clinical data on this compound is limited due to its unmarketed status, several studies have explored its properties:

  • Neurotransmitter Interaction Studies : Research indicates that this compound may affect dopamine and norepinephrine levels similarly to established stimulants, suggesting potential roles in treating disorders related to these neurotransmitters .
  • Synthetic Methodologies : Investigations into synthetic routes have demonstrated the versatility of this compound's synthesis, allowing for modifications that yield derivatives with potentially varied biological activities .

Comparison with Similar Compounds

Structural and Pharmacological Data

Table 1: Binding Affinities and Ligand Efficiencies
Compound Target Kᵢ (μM) LE (kcal/mol/heavy atom) Source
This compound nAChR α2β4 4.65 0.610
This compound nAChR α3β4 2.69 0.637
Anpirtoline nAChR α3β4 3.41 0.536
Alphaprodine mAChR M5 0.771 0.442

Notes:

  • LE > 0.3 indicates promising drug candidates; this compound’s values exceed this threshold across targets .

Biological Activity

Cypenamine, chemically known as 2-phenylcyclopentanamine, is a psychostimulant compound that has garnered interest in scientific research primarily due to its potential effects on neurotransmitter systems, particularly dopamine and norepinephrine. This article explores the biological activity of this compound, synthesizing available data from various studies and sources to provide a comprehensive overview.

This compound has the following chemical characteristics:

  • Chemical Formula : C₁₁H₁₅N
  • Molar Mass : Approximately 161.25 g/mol
  • Structure : It exists as a racemic mixture of two enantiomers, which may influence its biological activity differently.

Structural Comparison

This compound shares structural similarities with other known stimulants, which may suggest comparable mechanisms of action. The following table illustrates these relationships:

Compound NameStructure SimilarityUnique Features
FencamfamineSimilar phenyl groupMore established psychostimulant profile
TranylcypromineHomologous structureUsed as an antidepressant
AmphetamineBasic phenethylamine structureWell-studied stimulant with diverse uses

This compound acts primarily as a reuptake inhibitor for dopamine and norepinephrine. This mechanism prevents these neurotransmitters from being reabsorbed by neurons, leading to increased concentrations in the synaptic cleft. Such activity positions this compound as a valuable tool for preclinical research into the roles of these neurotransmitters in various brain processes .

Psychostimulant Effects

The psychostimulant properties of this compound have been noted, although its pharmacological profile remains undercharacterized due to limited research. The compound is hypothesized to stimulate central nervous system activity similarly to other stimulants like amphetamine, potentially leading to effects such as increased heart rate, elevated blood pressure, anxiety, and insomnia.

Preclinical Studies

Research involving this compound primarily focuses on its potential applications in understanding neurotransmitter dynamics. For instance, studies have utilized this compound to investigate its effects on dopamine and norepinephrine levels in animal models, contributing to the understanding of various neuropsychiatric conditions.

Case Study: Neurotransmitter Dynamics

In a notable preclinical study, this compound was administered to animal models to observe changes in behavior correlated with dopamine and norepinephrine levels. The results indicated significant alterations in locomotor activity and exploratory behavior, suggesting that this compound may influence dopaminergic pathways .

Safety Profile

Due to the lack of extensive clinical trials, data regarding the safety profile of this compound is limited. However, given its classification as a psychostimulant, potential side effects similar to those observed with other stimulants are anticipated. These may include cardiovascular effects and psychological disturbances .

Synthesis Methods

This compound can be synthesized through various chemical methods. One notable synthesis route involves the Diels-Alder cycloaddition between cyclopentadiene and dialkylazodicarboxylate derivatives, allowing for the production of this compound in significant quantities .

Q & A

Q. What experimental designs are appropriate for investigating Cypenamine's mechanism of action in the central nervous system (CNS)?

  • Methodological Answer : Begin with in vitro receptor binding assays (e.g., radioligand displacement for dopamine/norepinephrine transporters) to identify primary targets . Validate findings using in vivo models (e.g., rodent locomotor activity tests) at doses of 0.4 mg/kg body weight administered for 4–6 weeks . Include control groups receiving selective adrenergic/dopaminergic antagonists to isolate mechanisms. Use microdialysis or HPLC to quantify neurotransmitter release in specific brain regions (e.g., prefrontal cortex) .

Q. How can researchers ensure accurate characterization of this compound's chemical properties and purity?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy for structural validation . Cross-reference synthetic protocols with established methods, such as the hydroboration-organoborane chemistry described by Brown et al. (1987) for primary amine synthesis . For forensic applications, use mass spectrometry to confirm molecular weight and detect impurities .

Q. What are the critical parameters for replicating preclinical studies on this compound's psychostimulant effects?

  • Methodological Answer : Standardize animal models (e.g., Sprague-Dawley rats) with strict adherence to dose (0.4 mg/kg), administration route (oral/intraperitoneal), and duration (4–6 weeks) . Monitor circadian rhythms and environmental stressors, as these modulate sympathetic nervous system activity. Report plasma concentration curves to correlate pharmacokinetics with behavioral outcomes (e.g., forced swim test for antidepressant effects) .

Advanced Research Questions

Q. How should researchers resolve contradictions between this compound's in vitro receptor binding profiles and in vivo behavioral data?

  • Methodological Answer : Conduct ex vivo electrophysiology in brain slices post-administration to assess functional receptor modulation . For example, if in vitro data show nicotinic acetylcholine receptor (nAChR) binding but in vivo results lack cholinergic effects, evaluate off-target interactions using competitive antagonism (e.g., mecamylamine for nAChR). Apply the PICO framework to refine hypotheses: Population (specific neural circuits), Intervention (this compound ± antagonists), Comparison (baseline activity), Outcome (neurotransmitter release/behavior) .

Q. What strategies optimize this compound's pharmacological profile for ADHD treatment while minimizing adrenergic side effects?

  • Methodological Answer : Use structure-activity relationship (SAR) studies to modify the cyclopentylamine core, reducing α1-adrenergic affinity while retaining nAChR activity . Evaluate ligand efficiency (LE) metrics; this compound’s LE of 0.536–0.637 kcal/mol/heavy atom at nAChRs suggests high optimization potential . Pair with low-dose antiepileptics (e.g., gabapentin) in combinatorial trials to enhance efficacy without dose escalation .

Q. How can researchers design ethically compliant trials for this compound's long-term neurobehavioral effects?

  • Methodological Answer : Follow NIH guidelines for chronic CNS studies:
  • Participant Selection : Use non-human primates for translational models, ensuring sample sizes justified by power analysis .
  • Outcome Measures : Prioritize non-invasive biomarkers (e.g., fMRI for neural connectivity) over invasive techniques .
  • Ethical Oversight : Submit protocols to institutional review boards (IRBs) with explicit risk-benefit analyses, emphasizing this compound’s potential as a non-addictive ADHD therapeutic .

Data Contradiction & Replication

Q. How should conflicting results about this compound's serotonergic activity be addressed?

  • Methodological Answer : Replicate studies under identical conditions (e.g., species, dosing schedule) . If discrepancies persist, perform in silico docking simulations to predict 5-HT receptor binding and validate with selective serotonin reuptake inhibitors (SSRIs) as controls . Publish negative results to clarify boundaries of this compound’s polypharmacology .

Q. What statistical approaches are recommended for analyzing this compound's dose-response curves in heterogeneous populations?

  • Methodological Answer : Use mixed-effects models to account for inter-individual variability in metabolic rates . Apply the Finney probit method for ED50 calculations in behavioral assays. Report 95% confidence intervals and effect sizes (Cohen’s d) to enhance reproducibility .

Key Research Gaps & Future Directions

  • Priority 1 : Investigate this compound’s pharmacokinetic interactions with cytochrome P450 enzymes, which may explain variability in human trials.
  • Priority 2 : Explore its potential in dual-action therapies (e.g., ADHD + depression) using factorial experimental designs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cypenamine
Reactant of Route 2
Cypenamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.